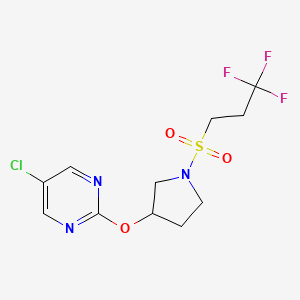
3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile is a complex organic compound that features a unique combination of functional groups, including methylthio, oxadiazole, and acrylonitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Introduction of the acrylonitrile group: This step often involves a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Addition of methylthio groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and acrylonitrile group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylthio)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acrylonitrile: Similar structure but with a phenyl group instead of an m-tolyl group.
3,3-Bis(methylthio)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-9-5-4-6-10(7-9)12-16-13(18-17-12)11(8-15)14(19-2)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDUCEXAQHFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=C(SC)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)


![6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)


